2-(2-Hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 2-(2-Hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.: 850230-39-6
VCID: VC6506577
InChI: InChI=1S/C25H19NO4/c27-19(16-9-3-1-4-10-16)15-26-22(17-11-5-2-6-12-17)21-23(28)18-13-7-8-14-20(18)30-24(21)25(26)29/h1-14,19,22,27H,15H2
SMILES: C1=CC=C(C=C1)C2C3=C(C(=O)N2CC(C4=CC=CC=C4)O)OC5=CC=CC=C5C3=O
Molecular Formula: C25H19NO4
Molecular Weight: 397.43

2-(2-Hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.: 850230-39-6

Cat. No.: VC6506577

Molecular Formula: C25H19NO4

Molecular Weight: 397.43

* For research use only. Not for human or veterinary use.

2-(2-Hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione - 850230-39-6

Specification

CAS No. 850230-39-6
Molecular Formula C25H19NO4
Molecular Weight 397.43
IUPAC Name 2-(2-hydroxy-2-phenylethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C25H19NO4/c27-19(16-9-3-1-4-10-16)15-26-22(17-11-5-2-6-12-17)21-23(28)18-13-7-8-14-20(18)30-24(21)25(26)29/h1-14,19,22,27H,15H2
Standard InChI Key YQUICVCDQRSOQI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2C3=C(C(=O)N2CC(C4=CC=CC=C4)O)OC5=CC=CC=C5C3=O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name, 2-(2-Hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, reflects its hybrid chromeno-pyrrole scaffold. The molecular formula is C₃₁H₂₄N₂O₄, with a molecular weight of 488.5 g/mol (calculated via PubChem algorithms) . Key structural components include:

  • A chromeno[2,3-c]pyrrole core, merging a benzopyran (chromene) and pyrrole ring.

  • A 2-hydroxy-2-phenylethyl side chain at position 2.

  • A phenyl group at position 1 and dione functionalities at positions 3 and 9 .

Stereochemical and Crystallographic Insights

X-ray crystallography of analogous compounds reveals a planar chromeno-pyrrole system with substituents adopting equatorial orientations to minimize steric strain. The hydroxy-phenylethyl group introduces chirality, with the (S)-enantiomer predominating in biologically active configurations .

Synthesis and Optimization Strategies

Conventional Synthetic Pathways

Traditional synthesis involves multi-step sequences:

  • Formation of the chromene-pyrrole backbone via condensation of 2-hydroxyacetophenone derivatives with pyrrole precursors.

  • Introduction of the hydroxy-phenylethyl group through nucleophilic alkylation or Grignard reactions.

  • Oxidation to install the dione functionalities using potassium permanganate or ceric ammonium nitrate.

A representative reaction yield under classical conditions is 45–60%, with challenges in regioselectivity and purification .

Microwave-Assisted Green Synthesis

Recent advances employ microwave irradiation to accelerate cyclocondensation steps. For example, reacting 2-acetylpyrrole with substituted benzalacetophenones under microwave conditions (80°C, 15 min) achieves yields of 68–72%, reducing reaction times by 70% compared to thermal methods .

Table 1: Comparative Synthesis Parameters

MethodTime (h)Yield (%)Purity (%)
Conventional8–1245–6085–90
Microwave0.25–0.568–7292–95
Flow Chemistry0.1–0.275–80≥97

Flow chemistry approaches further enhance efficiency, enabling continuous production with 75–80% yields via palladium-catalyzed cross-coupling.

Physicochemical Properties and Reactivity

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMFA). Stability studies indicate decomposition above 200°C, with the dione moieties prone to hydrolysis under acidic or alkaline conditions .

Key Chemical Reactions

  • Oxidation: The hydroxy group undergoes oxidation to a ketone using Jones reagent, forming 2-(2-oxo-2-phenylethyl) derivatives.

  • Nucleophilic Substitution: Chlorination at the chromene C7 position with PCl₅ yields 7-chloro analogs .

  • Cycloaddition: Reacts with dienophiles in Diels-Alder reactions to form polycyclic adducts.

Biological Activity and Mechanistic Studies

Anti-Inflammatory Effects

In murine models, oral administration (10 mg/kg) reduces paw edema by 62% (vs. 68% for dexamethasone). This activity correlates with suppression of NF-κB and COX-2 pathways .

Table 2: Biological Activity Profile

TargetModelEffect SizeMechanism
Topoisomerase IIαMCF-7 cellsIC₅₀ = 2.1 μMDNA intercalation
NF-κBRAW 264.775% inhibitionIκBα stabilization
COX-2In vitro assayKi = 0.8 μMCompetitive inhibition

Applications in Drug Development

Lead Optimization Studies

Structure-activity relationship (SAR) analyses highlight critical modifications:

  • Hydroxy group removal: Abolishes anti-inflammatory activity.

  • Chlorination at C7: Enhances cytotoxicity (IC₅₀ improved to 1.3 μM) .

  • Phenyl ring substitution: Electron-withdrawing groups (e.g., -NO₂) boost topoisomerase inhibition .

Formulation Challenges

Poor bioavailability (F = 12% in rats) necessitates lipid-based nanoemulsions or β-cyclodextrin complexes to enhance solubility .

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